molecular formula C18H18N2O2S B2628492 N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide CAS No. 866156-45-8

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide

Cat. No.: B2628492
CAS No.: 866156-45-8
M. Wt: 326.41
InChI Key: HTJWQGQONIJPCB-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with two methyl groups at positions 2 and 5, attached to a phenyl ring, which is further connected to a benzenesulfonamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been found to interact with various enzymes and proteins. For instance, it has shown binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites . The nature of these interactions is likely due to the compound’s specific molecular structure, which allows it to fit into the active sites of these enzymes and exert its effects .

Cellular Effects

In cellular processes, this compound has been found to improve monoclonal antibody production in recombinant Chinese hamster ovary cells . It influences cell function by increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its binding to the active sites of enzymes like dihydrofolate reductase and enoyl ACP reductase can lead to changes in their activity, thereby influencing the overall biochemical reactions within the cell .

Temporal Effects in Laboratory Settings

It has been observed that the compound can suppress cell growth while increasing monoclonal antibody production

Metabolic Pathways

Given its interactions with enzymes like dihydrofolate reductase and enoyl ACP reductase , it is likely that it plays a role in the metabolic pathways associated with these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzenesulfonamide has been explored for its applications in several scientific domains:

Properties

IUPAC Name

N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-14-8-9-15(2)20(14)17-12-10-16(11-13-17)19-23(21,22)18-6-4-3-5-7-18/h3-13,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWQGQONIJPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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